α-Glucosidase Inhibitory Potency: 6-Bromo-2-phenyl Derivative 3a vs. Acarbose Reference Standard
The 6-bromo-2-phenyl substituted 1,2-dihydroquinazoline-3-oxide derivative (compound 3a), synthesized from 6-bromo-2-phenyl-1,4-dihydroquinazoline, exhibits α-glucosidase inhibitory potency 4.07-fold superior to the clinical reference standard acarbose under identical assay conditions [1]. This represents a quantitative advantage for antidiabetic research programs evaluating this scaffold.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.08 ± 0.02 μM (compound 3a, derived from 6-bromo-2-phenyl scaffold) |
| Comparator Or Baseline | Acarbose: 4.40 ± 0.05 μM |
| Quantified Difference | 4.07-fold greater potency |
| Conditions | In vitro enzymatic assay; substrate: p-nitrophenyl-α-D-glucopyranoside; acarbose as positive control |
Why This Matters
The 4-fold potency advantage over acarbose makes this scaffold a quantitatively validated starting point for antidiabetic lead optimization programs.
- [1] Magwaza NM, More GK, Gildenhuys S, Mphahlele MJ. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Antioxidants. 2023;12(11):1971. View Source
